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Compound of Interest

Compound Name: MRE-269-d6

Cat. No.: B12413402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of MRE-269, the

active metabolite of the prostacyclin receptor agonist selexipag. MRE-269 is the primary

contributor to the pharmacological activity of selexipag, which is used in the treatment of

pulmonary arterial hypertension (PAH). This document summarizes key pharmacokinetic data,

details relevant experimental methodologies, and visualizes associated signaling pathways and

workflows. The deuterated isotopologue, MRE-269-d6, is likely utilized as an internal standard

in quantitative bioanalytical assays for MRE-269, though specific pharmacokinetic studies on

MRE-269-d6 are not publicly available.

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of MRE-269 has been characterized in several clinical studies

involving healthy volunteers. The data presented below is a summary from single and multiple

ascending dose studies.

Table 1: Single Dose Pharmacokinetic Parameters of
MRE-269 in Healthy Male Subjects
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Parameter 100 µg Selexipag Dose 400 µg Selexipag Dose

Tmax (h) ~4.0 ~4.0

Cmax (ng/mL) Data not consistently reported Data not consistently reported

AUC (ng·h/mL) Data not consistently reported Data not consistently reported

Half-life (t½) (h) 7.9 9.4 - 14.22

Table 2: Multiple Dose Pharmacokinetic Parameters of
MRE-269 in Healthy Male Subjects (following up-
titration)

Parameter Up to 600 µg Selexipag Twice Daily

Tmax (h) ~4.0

Cmax (ng/mL) Data not consistently reported

AUC (ng·h/mL) Data not consistently reported

Half-life (t½) (h) ~10.53

Note: Exposure to MRE-269 (AUC) is approximately 3- to 4-fold higher than that of the parent

drug, selexipag. The presence of food has been shown to decrease the exposure to MRE-269

by 27%.

Experimental Protocols
In Vivo Pharmacokinetic Studies in Healthy Volunteers
Study Design: The pharmacokinetic parameters of MRE-269 were primarily determined through

Phase I, double-blind, placebo-controlled, single and multiple ascending dose studies in

healthy male subjects. An up-titration dosing regimen was often employed to improve

tolerability.

Dosing:
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Single Dose Studies: Oral administration of selexipag at doses ranging from 100 µg to 400

µg.

Multiple Dose Studies: Twice-daily oral administration of selexipag with doses up-titrated in

steps, for instance, from 400 µg to 600 µg.

Sample Collection and Analysis:

Blood samples were collected at various time points post-dose to characterize the plasma

concentration-time profile of MRE-269.

Plasma concentrations of MRE-269 were quantified using validated bioanalytical methods,

likely high-performance liquid chromatography coupled with tandem mass spectrometry

(HPLC-MS/MS), with MRE-269-d6 used as an internal standard for accurate quantification.

In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the conversion of selexipag to MRE-269 and

the subsequent metabolism of MRE-269.

Methodology:

Microsomal Incubations: Selexipag was incubated with human liver and intestinal

microsomes.

Enzyme Contribution: The primary enzyme responsible for the hydrolysis of selexipag to

MRE-269 is carboxylesterase 1 (CES1) in the liver and CES2 in the intestine.

Further Metabolism: The metabolism of MRE-269 is mediated by cytochrome P450 enzymes

(CYP2C8 and CYP3A4) and UDP-glucuronosyltransferases (UGT1A3 and UGT2B7).

In Vitro Pharmacodynamic Assays
cAMP Measurement Assay:

Cell Line: Human pulmonary artery smooth muscle cells (PASMCs).
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Protocol: PASMCs were treated with varying concentrations of MRE-269. The intracellular

levels of cyclic adenosine monophosphate (cAMP) were then measured, typically using a

competitive immunoassay or a reporter gene assay. MRE-269 has been shown to increase

cAMP levels in a concentration-dependent manner in these cells.

Cell Proliferation Assay:

Cell Line: PASMCs from patients with chronic thromboembolic pulmonary hypertension

(CTEPH).

Protocol: The antiproliferative effects of MRE-269 were assessed by measuring the inhibition

of platelet-derived growth factor (PDGF)-induced cell proliferation. MRE-269 has been

demonstrated to suppress the proliferation of these cells.

Visualizations
MRE-269 Signaling Pathway

Extracellular Space Cell Membrane

Intracellular Space

MRE-269 IP Receptor
 Binds to

Gs Protein
 Activates

Adenylyl Cyclase
 Activates

cAMP
 Catalyzes ATP to Protein Kinase A

(PKA)
 Activates

Vasodilation

 Leads to

Inhibition of
Cell Proliferation

 Leads to

Click to download full resolution via product page

Caption: MRE-269 signaling cascade in vascular smooth muscle cells.

Experimental Workflow for a Single Dose
Pharmacokinetic Study
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Caption: Workflow for a single-dose pharmacokinetic study of MRE-269.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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